molecular formula C21H19IN2O2 B11828335 6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid

6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Cat. No.: B11828335
M. Wt: 458.3 g/mol
InChI Key: CAVUZXVEMRYATB-UHFFFAOYSA-N
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Description

6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an indole core, and an iodophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethyl-3-iodoaniline with isobutyryl chloride to form an intermediate, which is then cyclized to form the indole core. The cyano group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and indole core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-2-(2-(4-methylphenyl)propan-2-yl)-1H-indole-3-carboxylic acid
  • 6-Cyano-2-(2-(4-chlorophenyl)propan-2-yl)-1H-indole-3-carboxylic acid
  • 6-Cyano-2-(2-(4-bromophenyl)propan-2-yl)-1H-indole-3-carboxylic acid

Uniqueness

6-Cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C21H19IN2O2

Molecular Weight

458.3 g/mol

IUPAC Name

6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C21H19IN2O2/c1-4-13-6-7-14(10-16(13)22)21(2,3)19-18(20(25)26)15-8-5-12(11-23)9-17(15)24-19/h5-10,24H,4H2,1-3H3,(H,25,26)

InChI Key

CAVUZXVEMRYATB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)O)I

Origin of Product

United States

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